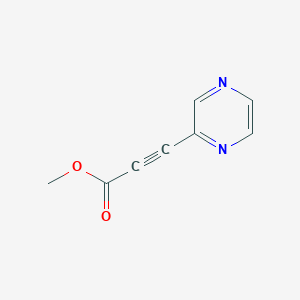

Methyl 3-(pyrazin-2-yl)prop-2-ynoate

Description

Methyl 3-(pyrazin-2-yl)prop-2-ynoate (CID 116011465) is an organic compound with the molecular formula C₈H₆N₂O₂. Its structure features a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms) attached to a propynoate group (an ester-linked alkyne). The SMILES notation is COC(=O)C#CC₁=NC=CN=C₁, and its InChIKey is CJBVQILUDCSTEI-UHFFFAOYSA-N . The alkyne and ester functionalities make it a versatile intermediate for synthetic chemistry, particularly in pharmaceuticals and agrochemicals.

Properties

CAS No. |

1595810-12-0 |

|---|---|

Molecular Formula |

C8H6N2O2 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

methyl 3-pyrazin-2-ylprop-2-ynoate |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)3-2-7-6-9-4-5-10-7/h4-6H,1H3 |

InChI Key |

CJBVQILUDCSTEI-UHFFFAOYSA-N |

SMILES |

COC(=O)C#CC1=NC=CN=C1 |

Canonical SMILES |

COC(=O)C#CC1=NC=CN=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its pyrazine-alkyne-ester architecture. Below is a comparison with structurally related compounds (Table 1):

Table 1: Structural Comparison of Methyl 3-(pyrazin-2-yl)prop-2-ynoate and Analogues

| Compound Name | Molecular Formula | Substituent | Functional Groups | Key Structural Differences |

|---|---|---|---|---|

| This compound | C₈H₆N₂O₂ | Pyrazin-2-yl | Ester, Alkyne | Heteroaromatic pyrazine ring |

| Methyl 3-(4-cyanophenyl)prop-2-ynoate | C₁₁H₇NO₂ | 4-Cyanophenyl | Ester, Alkyne, Nitrile | Phenyl ring with electron-withdrawing cyano group |

| Methyl 3-(4-chlorophenyl)propanoate | C₁₀H₁₁ClO₂ | 4-Chlorophenyl | Ester | Saturated propanoate chain |

| 2-Methoxy-3-(1-methylpropyl) pyrazine | C₉H₁₄N₂O | Methoxy, sec-butyl | Methoxy, Pyrazine | Alkyl-substituted pyrazine |

Key Observations :

- Pyrazine vs. Phenyl : The pyrazine ring introduces two nitrogen atoms , enhancing hydrogen-bond acceptor capacity compared to phenyl derivatives .

- Alkyne vs. Saturated Chain: The alkyne in the target compound increases reactivity (e.g., in click chemistry) compared to the saturated propanoate in Methyl 3-(4-chlorophenyl)propanoate .

- Electron-Withdrawing Groups: The 4-cyanophenyl analogue’s nitrile group increases electrophilicity, whereas the pyrazine ring balances electron-deficient and π-π stacking properties .

Physical and Chemical Properties

Hydrogen Bonding and Crystal Packing

The pyrazine nitrogen atoms act as hydrogen-bond acceptors, influencing crystal packing. For example, pyrazine derivatives often form R₂²(8) hydrogen-bonding motifs (as per graph set analysis), which stabilize crystal structures . In contrast, Methyl 3-(4-cyanophenyl)prop-2-ynoate’s nitrile group participates less in hydrogen bonding, favoring van der Waals interactions .

Reactivity

- Alkyne Reactivity: The terminal alkyne in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in drug discovery. This contrasts with the inert saturated chain in Methyl 3-(4-chlorophenyl)propanoate .

- Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions, a property shared with analogues like Methyl 3-(4-cyanophenyl)prop-2-ynoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.